molecular formula C17H16F3NO2 B5864553 4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5864553
M. Wt: 323.31 g/mol
InChI Key: OZYWBTPIWXJIOS-UHFFFAOYSA-N
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Description

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the main excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in various neurological disorders. TFB-TBOA has been widely used in scientific research to study the role of EAATs in these disorders and to develop new therapeutic strategies.

Mechanism of Action

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide acts as a non-transportable substrate analog that binds to the active site of EAATs and prevents the reuptake of glutamate. The binding of this compound to EAATs is reversible and competitive with respect to glutamate. This compound has a high affinity for EAATs and is selective for the neuronal isoforms EAAT1 and EAAT2, which are the major EAATs expressed in the brain.
Biochemical and Physiological Effects
The inhibition of EAATs by this compound leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity. Excitotoxicity is a process that leads to neuronal damage and death and has been implicated in various neurological disorders. This compound has been shown to induce seizures in animal models, which is consistent with its ability to increase extracellular glutamate levels.

Advantages and Limitations for Lab Experiments

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAATs, which allows for the specific modulation of glutamate levels in the brain. This compound has been extensively characterized in vitro and in vivo, which provides a solid foundation for its use in scientific research. However, this compound has some limitations. It is a complex molecule that requires specialized equipment and expertise for its synthesis and handling. This compound is also not suitable for long-term studies due to its potential for inducing seizures.

Future Directions

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide has opened up new avenues for research into the role of EAATs in neurological disorders. Future studies could focus on the development of more potent and selective EAAT inhibitors that can be used as therapeutic agents. The use of this compound in combination with other drugs could also be explored as a potential strategy for the treatment of neurological disorders. Additionally, the effects of this compound on other neurotransmitter systems and on non-neuronal cells could be investigated to gain a more comprehensive understanding of its mechanisms of action.

Synthesis Methods

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled together using standard chemical reactions. The final product is obtained after purification using chromatography techniques. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to investigate the role of EAATs in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. The inhibition of EAATs by this compound leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. By studying the effects of this compound on different animal models of these disorders, researchers have been able to gain insights into the underlying mechanisms and identify potential therapeutic targets.

properties

IUPAC Name

4-propan-2-yloxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11(2)23-15-8-6-12(7-9-15)16(22)21-14-5-3-4-13(10-14)17(18,19)20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWBTPIWXJIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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